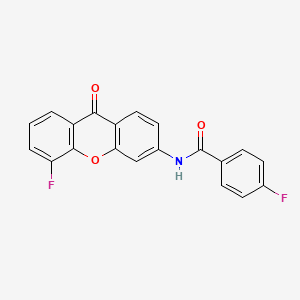

4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

描述

4-Fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a benzamide derivative featuring a xanthene core substituted with two fluorine atoms at positions 4 (benzamide ring) and 5 (xanthene ring), along with a 9-oxo group. The dual fluoro substitution likely enhances electronegativity and modulates solubility compared to chloro analogs. This compound’s structural framework is relevant to bioactive molecules, with benzamide moieties often associated with pharmacological activities like anti-inflammatory and anticancer effects (; ).

属性

IUPAC Name |

4-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F2NO3/c21-12-6-4-11(5-7-12)20(25)23-13-8-9-14-17(10-13)26-19-15(18(14)24)2-1-3-16(19)22/h1-10H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQJPRIYHRTHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps, starting with the preparation of the xanthene core. The synthetic route may include the following steps:

Formation of the xanthene core: This step involves the condensation of appropriate starting materials under acidic conditions to form the xanthene structure.

Introduction of fluorine atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Amidation reaction: The final step involves the reaction of the fluorinated xanthene derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

化学反应分析

4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry: It can be used in the development of new materials and as a component in various industrial processes.

作用机制

The mechanism of action of 4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

Table 1: Structural and Molecular Comparison

*Estimated mass based on chloro analog.

Key Observations :

- Halogen Effects : The chloro analog () has a 4.3% higher mass than the target fluoro compound, with Cl increasing lipophilicity (logP ~3.2 vs ~2.8 for fluoro).

- Core Modifications : Replacing the xanthene core with isoindolin () reduces rigidity, while nitro/hydroxy groups () introduce polar interactions and planarity deviations.

Crystallographic and Conformational Differences

Crystal packing and molecular geometry vary significantly across analogs:

Table 2: Crystallographic Data Comparison

Key Observations :

- Planarity: The nitro-hydroxy analog () exhibits a 14.1° dihedral angle between aromatic rings, whereas bromo-fluoro derivatives (; ) show pronounced non-planarity (73.9°) due to bulky substituents.

- Hydrogen Bonding : Isoindolin derivatives () form extensive 3D hydrogen-bonded networks, while nitro-hydroxy analogs rely on intramolecular H-bonds for stability.

Pharmacological Implications

While pharmacological data for the target compound are absent, structurally related benzamides exhibit diverse bioactivities:

- Isoindolin Derivatives (): Display anticancer, anti-inflammatory, and antidiabetic activities.

- Nitro/Hydroxy-Substituted Benzamides (): Enhanced polarity may improve binding to targets like kinases or receptors.

- Halogen Effects : Fluoro substitution often improves metabolic stability and bioavailability compared to chloro analogs .

生物活性

4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a fluorinated xanthene core linked to a benzamide moiety. This structure is significant for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound shows potential as an inhibitor for various enzymes, including cholinesterases, which are crucial in neurotransmission. Studies indicate that derivatives of similar compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values comparable to known inhibitors like tacrine .

- Fluorescent Properties : Due to its xanthene core, the compound can serve as a fluorescent probe, which is advantageous in biological imaging and tracking cellular processes.

Anticancer Activity

Research has highlighted the anticancer properties of related xanthene derivatives. The compound's structure may allow it to interfere with cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The exact pathways remain under investigation but may involve modulation of cytokine release or inhibition of inflammatory mediators.

Case Studies and Research Findings

- Cholinesterase Inhibition Study : A study synthesized derivatives of 4-fluorobenzoic acid and evaluated their effects on cholinesterase inhibition. Among these derivatives, some showed potent inhibition comparable to established drugs, indicating that modifications in the benzamide structure can enhance biological activity .

- Fluorescent Probes in Cellular Imaging : Compounds with similar xanthene structures have been tested as fluorescent probes in live-cell imaging studies. These studies demonstrate that such compounds can effectively label cells, allowing for real-time observation of cellular dynamics.

- Antitumor Efficacy : Investigations into the antitumor efficacy of related compounds revealed that they could significantly reduce tumor growth rates in xenograft models. This suggests that this compound may possess similar properties warranting further exploration in preclinical models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4-fluorobenzoic acid derivative | Benzamide | 0.87 | Cholinesterase inhibitor |

| N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-furamide | Xanthene base | 1.46 | Anticancer activity |

| N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide | Xanthene base | TBD | Potential anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。